molecular formula C17H27N3O3 B7527317 2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide

2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide

Cat. No. B7527317
M. Wt: 321.4 g/mol
InChI Key: LARCHCWTUQFVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of this kinase has been found to have promising effects in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

BTK is a crucial enzyme involved in the signaling pathways of B cells and other immune cells. The inhibition of BTK by TAK-659 prevents the activation of these cells, leading to a reduction in inflammation and immune responses. This mechanism of action makes TAK-659 a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. The inhibition of BTK by TAK-659 leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. TAK-659 also inhibits the activation of B cells and other immune cells, leading to a reduction in antibody production and immune responses.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for laboratory experiments. It is a highly selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various diseases. TAK-659 is also relatively stable and can be easily synthesized in the laboratory. However, TAK-659 has some limitations for laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of various types of cancer and autoimmune disorders. Another direction is the study of the potential synergistic effects of TAK-659 with other drugs in the treatment of these diseases. Additionally, the study of the long-term effects of TAK-659 on the immune system and other physiological processes is an important area of future research.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of the starting materials and the coupling of the pyridine and morpholine rings. The final product is obtained through purification and isolation techniques. The synthesis of TAK-659 is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. The inhibition of BTK has been found to have promising effects in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, TAK-659 has been studied for its anti-inflammatory effects in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13(2)12-23-14(3)17(21)19-11-15-4-5-16(18-10-15)20-6-8-22-9-7-20/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARCHCWTUQFVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)NCC1=CN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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